4-(Pyridin-3-yloxy)-3-(trifluoromethyl)aniline dihydrochloride
Description
Properties
IUPAC Name |
4-pyridin-3-yloxy-3-(trifluoromethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O.2ClH/c13-12(14,15)10-6-8(16)3-4-11(10)18-9-2-1-5-17-7-9;;/h1-7H,16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAFWYNCKDYVAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)N)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
In one approach, the trifluoromethyl-substituted aniline bearing a suitable leaving group (such as a halogen) at the 4-position is reacted with 3-hydroxypyridine under basic conditions to form the ether linkage.
-
- Base: Potassium carbonate or sodium hydride
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Elevated temperatures (80–120 °C)
- Reaction Time: Several hours to overnight
Purification: The crude product is purified by silica gel chromatography or recrystallization.
Yield: Moderate to good yields (50–80%) depending on the substrate purity and reaction conditions.
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Etherification)
An alternative and more efficient method involves palladium-catalyzed C–O bond formation between a 4-halogenated-3-(trifluoromethyl)aniline and 3-hydroxypyridine.
Catalysts and Ligands: Pd(OAc)2 or Pd2(dba)3 with phosphine ligands such as BINAP or SPhos.
Bases: Potassium carbonate, cesium carbonate, or sodium tert-butoxide.
Solvents: Toluene, dioxane, or dimethylacetamide (DMAc).
Conditions: Heating at 80–110 °C under inert atmosphere for 12–24 hours.
Advantages: Higher selectivity, better yields (up to 90%), and milder conditions compared to SNAr.
Salt Formation: Dihydrochloride Preparation
The free base of 4-(Pyridin-3-yloxy)-3-(trifluoromethyl)aniline is converted to its dihydrochloride salt by treatment with hydrochloric acid in an organic solvent or aqueous medium.
-
- Dissolve the free base in a minimal volume of anhydrous ethanol or methanol.
- Add an equimolar or excess amount of hydrochloric acid (HCl) gas or concentrated HCl solution.
- Stir at room temperature until precipitation of the dihydrochloride salt occurs.
- Filter and dry under vacuum.
Yield: High yield (>90%) of pure dihydrochloride salt.
| Method | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| SNAr | K2CO3 or NaH | DMF, DMSO | 80–120 | 12–24 | 50–80 | Simpler but harsher conditions |
| Pd-Catalyzed Buchwald-Hartwig | Pd(OAc)2, BINAP, K2CO3 | Toluene, dioxane | 80–110 | 12–24 | 80–90 | Higher selectivity and yield |
| Salt Formation (Dihydrochloride) | HCl (gas or solution) | EtOH, MeOH | RT | 1–2 | >90 | Enhances solubility and stability |
The use of peptide coupling reagents such as T3P or EDC is reported for related amine functionalizations but less relevant for ether bond formation in this compound.
Purification is typically done by silica gel chromatography or preparative HPLC to ensure removal of side products and phosphorous salt impurities when applicable.
The palladium-catalyzed coupling benefits from the use of specific ligands and bases to optimize yield and purity, as demonstrated in similar heteroaryl ether syntheses.
Reaction monitoring is commonly performed by HPLC or LC-MS to confirm completion and purity.
The preparation of 4-(Pyridin-3-yloxy)-3-(trifluoromethyl)aniline dihydrochloride is efficiently achieved by palladium-catalyzed C–O cross-coupling of 4-halogenated trifluoromethyl aniline with 3-hydroxypyridine, followed by conversion to the dihydrochloride salt. This method offers superior yields and milder conditions compared to classical nucleophilic aromatic substitution. The final salt formation step ensures enhanced compound stability and usability in further applications.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yloxy)-3-(trifluoromethyl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Biological Activities
4-(Pyridin-3-yloxy)-3-(trifluoromethyl)aniline dihydrochloride has been studied for its potential biological activities, particularly as a tyrosine kinase inhibitor , which is crucial in cancer therapy. The trifluoromethyl group enhances its potency and selectivity against specific kinases, making it a candidate for targeted therapies .
Potential Pharmacological Effects
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting that this compound may exhibit similar activity.
- Anti-inflammatory Effects : The structural characteristics may confer anti-inflammatory properties, warranting further investigation .
Case Studies and Research Findings
Numerous studies have explored the interactions and binding affinities of this compound with various biological targets. For instance, research focusing on its role as a tyrosine kinase inhibitor has shown promising results in inhibiting cancer cell proliferation in vitro. Further studies are required to validate these findings in vivo and assess the therapeutic potential of this compound in clinical settings.
Notable Research Findings
- In vitro Studies : Demonstrated significant inhibition of specific kinases involved in cancer progression.
- Structure-Activity Relationship (SAR) : Investigated how modifications to the molecular structure affect biological activity.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yloxy)-3-(trifluoromethyl)aniline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall activity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural elements include:
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Dihydrochloride salt : Improves solubility in polar solvents compared to the free base.
Analog Comparison (Table 1):
Key Observations :
- Substituent Position : The position of the trifluoromethyl group (e.g., 2- vs. 3-) affects electronic distribution and steric interactions. For example, QA-3129 (3-CF₃) may exhibit different reactivity compared to QI-8785 (2-CF₃) .
- Ring Systems : Pyridinyloxy groups (target compound) introduce aromatic nitrogen, whereas pyrrolidinyl or piperidinyl groups (QA-3129, QB-3212) add aliphatic amine functionality, altering basicity and hydrogen-bonding capacity .
- Salt Forms : Dihydrochloride salts (target, QA-3129, QB-3212) generally exhibit higher solubility in aqueous media than free bases, critical for biological testing .
Physicochemical and Functional Properties
Biological Activity
4-(Pyridin-3-yloxy)-3-(trifluoromethyl)aniline dihydrochloride is a synthetic compound notable for its diverse biological activities, particularly in the field of medicinal chemistry. Its molecular structure, characterized by a trifluoromethyl group and a pyridin-3-yloxy moiety, enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.
- Molecular Formula : C₁₂H₁₁Cl₂F₃N₂O
- Molecular Weight : 327.13 g/mol
- CAS Number : 1185297-45-3
The compound is often utilized in its dihydrochloride salt form, which improves solubility in aqueous solutions, facilitating biological assays and applications .
Tyrosine Kinase Inhibition
One of the prominent biological activities associated with this compound is its potential as a tyrosine kinase inhibitor (TKI) . This property is significant in cancer therapy, where TKIs are utilized to block specific pathways involved in tumor growth and proliferation. The trifluoromethyl group enhances the compound's potency and selectivity against certain kinases, positioning it as a candidate for targeted cancer therapies.
Antimicrobial and Anti-inflammatory Properties
Similar compounds have demonstrated antimicrobial and anti-inflammatory effects, suggesting that this compound may exhibit comparable pharmacological properties. Research into related compounds has shown efficacy against various bacterial strains and inflammatory responses, indicating potential therapeutic applications beyond oncology.
In Vitro Studies
In vitro studies have revealed that this compound interacts with several biological targets. Binding affinity assays indicate significant interactions with tyrosine kinases involved in cancer signaling pathways. For instance, the compound has been shown to inhibit EGFR phosphorylation effectively, which is crucial for cell cycle regulation in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to optimize its biological efficacy. Modifications to the pyridine and aniline moieties have been investigated to enhance its metabolic stability and aqueous solubility while maintaining potent activity against target kinases. For example, analogs with different substituents on the pyridine ring have demonstrated varied inhibitory activities against specific kinases .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Chloro-4-(pyridin-3-yloxy)aniline dihydrochloride | Contains chlorine instead of trifluoromethyl | Different electronic properties affecting reactivity |
| 4-Methyl-3-(pyridin-2-yloxy)aniline | Methyl group at position 4 | Alters lipophilicity and biological activity |
| 6-Methoxy-5-trifluoromethylpyridine | Trifluoromethyl on a different ring | Potentially different pharmacological profiles |
These compounds illustrate the unique characteristics of this compound due to its specific trifluoromethyl substitution and the presence of both pyridine and aniline functionalities.
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of 4-(Pyridin-3-yloxy)-3-(trifluoromethyl)aniline dihydrochloride?
Answer:
To optimize synthesis, employ Design of Experiments (DoE) methodologies to systematically vary parameters (e.g., temperature, solvent ratios, catalyst loading) and identify critical factors affecting yield and purity. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Additionally, integrate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal reaction conditions, as demonstrated in ICReDD’s workflow for accelerating reaction discovery .
Basic: What analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
Use a combination of NMR spectroscopy (¹H/¹³C) to verify aromatic and trifluoromethyl group positioning, FT-IR to confirm amine and pyridyl ether functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .
Basic: How can researchers assess the compound’s stability under varying storage and reaction conditions?
Answer:
Conduct accelerated stability studies by exposing the compound to stressors (e.g., elevated temperature, humidity, UV light) and monitor degradation via HPLC-UV or LC-MS . Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard conditions. For reaction stability, use in-situ monitoring tools like ReactIR to track decomposition intermediates .
Advanced: How should researchers address contradictory data in reaction yield or purity across replicate experiments?
Answer:
First, perform statistical outlier analysis (e.g., Grubbs’ test) to identify non-systematic errors. If contradictions persist, apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., trace moisture, oxygen levels). Implement controlled-atmosphere reactors (e.g., glovebox setups) to minimize environmental variability. Computational feedback loops (e.g., refining reaction models with experimental data) can also reconcile discrepancies .
Advanced: What methodologies are effective for elucidating the reaction mechanism of this compound in catalytic processes?
Answer:
Combine isotopic labeling studies (e.g., deuterium tracing for proton transfer steps) with density functional theory (DFT) calculations to map potential energy surfaces. Use transient kinetic analysis (e.g., stopped-flow spectroscopy) to identify intermediates. For heterogeneous catalysis, pair in-situ X-ray absorption spectroscopy (XAS) with catalyst surface characterization (e.g., TEM, BET) .
Advanced: What scale-up challenges are anticipated for this compound, and how can they be mitigated?
Answer:
Key challenges include heat transfer limitations (due to exothermic steps) and solvent recovery (for cost and sustainability). Use continuous flow reactors to improve mixing and heat dissipation, and apply membrane-based separation technologies (e.g., nanofiltration) for solvent recycling. Process simulations (e.g., Aspen Plus) can model mass/energy balances to preempt bottlenecks .
Advanced: How can degradation products of this compound be identified and quantified in environmental or biological systems?
Answer:
Employ high-resolution LC-MS/MS with collision-induced dissociation (CID) to fragment and identify degradation byproducts. For environmental fate studies, use isotope dilution assays (e.g., ¹⁸O-labeled water in hydrolysis studies) to trace degradation pathways. Pair with computational tools like EPI Suite to predict persistence and bioaccumulation .
Advanced: What computational modeling approaches are suitable for predicting this compound’s reactivity in novel reactions?
Answer:
Leverage ab initio molecular dynamics (AIMD) to simulate reaction trajectories under realistic conditions. For high-throughput screening, use machine learning (ML) models trained on existing reaction databases (e.g., USPTO) to predict regioselectivity or side reactions. Validate predictions with microfluidic droplet-based screening platforms .
Advanced: How can researchers optimize heterogeneous catalyst systems for this compound’s functionalization?
Answer:
Apply combinatorial catalyst screening using robotic platforms to test metal-support interactions (e.g., Pd/CeO₂ vs. Pd/Al₂O₃). Characterize active sites via X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD) . Use response surface methodology (RSM) to balance catalyst loading, particle size, and turnover frequency .
Advanced: What in vitro methodologies are recommended for preliminary toxicological assessment of this compound?
Answer:
Use hepatocyte cell lines (e.g., HepG2) for metabolic stability and cytotoxicity screening (via MTT assays). For genotoxicity, employ Ames tests with Salmonella typhimurium strains. Pair with transcriptomics (RNA-seq) to identify stress-response pathways. Cross-reference results with structural analogs (e.g., trifluoromethyl-containing anilines) for SAR insights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
